molecular formula C36H32N10Na2O10S2 B12713989 Disodium 4,4'-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 4028-30-2

Disodium 4,4'-bis((4-((2-hydroxyethyl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12713989
CAS No.: 4028-30-2
M. Wt: 874.8 g/mol
InChI Key: IJVZUJDAVFNLHY-YHPRVSEPSA-L
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Description

EINECS 223-707-8, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound has been used extensively in military applications, as well as in mining and construction industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves the following steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions for each step involve maintaining specific temperatures and using concentrated acids to ensure the nitration process proceeds efficiently.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process is carefully monitored to ensure safety and efficiency, given the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Products can include carboxylic acids and other oxidized derivatives.

    Reduction: Aminotoluenes and other reduced forms.

    Substitution: Depending on the nucleophile, different substituted toluenes can be formed.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its applications in:

    Chemistry: Used as a standard explosive in various chemical studies.

    Biology: Research on its effects on biological systems and its potential use in bioremediation.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Widely used in mining, construction, and military applications for its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties compared to other nitrotoluenes and nitrobenzenes. Its stability and ease of handling also make it a preferred choice in various applications.

Properties

CAS No.

4028-30-2

Molecular Formula

C36H32N10Na2O10S2

Molecular Weight

874.8 g/mol

IUPAC Name

disodium;5-[[4-(2-hydroxyethylamino)-6-phenoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-phenoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C36H34N10O10S2.2Na/c47-19-17-37-31-41-33(45-35(43-31)55-27-7-3-1-4-8-27)39-25-15-13-23(29(21-25)57(49,50)51)11-12-24-14-16-26(22-30(24)58(52,53)54)40-34-42-32(38-18-20-48)44-36(46-34)56-28-9-5-2-6-10-28;;/h1-16,21-22,47-48H,17-20H2,(H,49,50,51)(H,52,53,54)(H2,37,39,41,43,45)(H2,38,40,42,44,46);;/q;2*+1/p-2/b12-11+;;

InChI Key

IJVZUJDAVFNLHY-YHPRVSEPSA-L

Isomeric SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NCCO)OC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCO.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NCCO)OC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCO.[Na+].[Na+]

Origin of Product

United States

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